Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Overview
Description
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is a chemical compound that has been synthesized through Knoevenagel condensation, a method that involves the reaction of aldehydes with active methylene compounds in the presence of a catalyst . This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science.
Synthesis Analysis
The synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate has been achieved with a high yield of 86.7% by reacting 3,4,5-trimethoxybenzaldehyde with diethyl malonate using glycine as a catalyst in ethanol . This process is an example of Knoevenagel condensation, which is a widely used method for the formation of carbon-carbon double bonds in organic synthesis.
Molecular Structure Analysis
The molecular structure of related ethyl acrylate compounds has been extensively studied. For instance, the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by single-crystal X-ray diffraction, revealing a three-dimensional supramolecular network . Although not the exact compound , this study provides insight into the types of molecular interactions that might be expected in similar acrylate compounds.
Chemical Reactions Analysis
Ethyl acrylate is known to react with glutathione and protein to form adducts, as demonstrated in in vitro experiments . These reactions are important for understanding the metabolism and detoxification of acrylate compounds in biological systems. Additionally, ethyl acrylate derivatives have been used as monomers in polymerization reactions, such as atom transfer radical polymerization and radical polymerization , indicating the reactivity of the vinyl group in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acrylate derivatives can be inferred from studies on similar compounds. For example, the reactivity of ethyl acrylate with glutathione suggests that it is a reactive monomer capable of forming covalent bonds with biological molecules . The successful polymerization of related monomers indicates that ethyl acrylate derivatives can be used to create polymers with specific properties, such as pH/temperature responsiveness .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Zeng Wei-chua (2013) described a one-pot synthesis method for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, achieving an 86.7% yield. This synthesis used Knoevenagel condensation from 3,4,5-trimethoxybenzaldehyde and diethyl malomate with Glycine as a catalyst in ethanol solvent (Zeng Wei-chua, 2013).
- Another research by Bosch et al. (1980) explored the Stevens rearrangement of 1,3,4‐trimethyl‐1‐(3,4,5‐trimethoxybenzyl)‐1,2,5,6‐tetrahydropyridinium chloride to produce methylenepiperidine, involving a process that included the use of ethyl acrylate (Bosch, Domingo, López, & Rubiralta, 1980).
Polymerization and Material Science Applications
- Potter and Tran (1992) investigated the reaction of ethyl acrylate with glutathione and protein, exploring its implications in polymer manufacturing (Potter & Tran, 1992).
- The work by Zou Yousi (1988) discussed the group transfer polymerization of acrylates with ethyl 3-ethoxy-3-trimethylsiloxyacrylate as an initiator, providing insights into the synthesis of monodisperse polymers (Zou Yousi, 1988).
Photopolymerization
- A study by Mingyan Jiang et al. (2011) utilized a triazine derivative to initiate the polymerization of acrylate monomer, indicating the potential use of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate in ultraviolet photopolymerization processes (Jiang, Wang, Ma, Jian, Juan, Yu, & Nie, 2011).
Additional Applications
- Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate has been used in the synthesis of various compounds, including in the eco-friendly synthesis of new α-Hetero-β-Hydrazino Acrylates and 1,2-Dihydropyrazol-3-ones, as detailed in a study by Nadia Meddad et al. (2001) (Meddad, Rahmouni, Derdour, Bazureau, & Hamelin, 2001).
properties
IUPAC Name |
ethyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h6-9H,5H2,1-4H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPTWWCXRADLD-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate | |
CAS RN |
1878-29-1 | |
Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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